molecular formula C20H21N3O4 B7694323 N-ethyl-2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-ethyl-2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B7694323
M. Wt: 367.4 g/mol
InChI Key: RFWYWENKRVKZFG-UHFFFAOYSA-N
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Description

N-ethyl-2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is an intricate organic compound known for its unique structural components and versatile applications in various scientific fields. This compound features a combination of an oxadiazole ring and phenoxy group, making it significant in chemical, biological, medicinal, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of N-ethyl-2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves several precise steps:

  • Formation of 1,2,4-Oxadiazole Ring: : Starting with the appropriate nitrile and amidoxime reagents, the oxadiazole ring is formed through a cyclization reaction.

  • Phenoxy Group Attachment: : The oxadiazole derivative is then reacted with 2-methoxy-4-chlorophenol under nucleophilic aromatic substitution conditions.

  • Introduction of Acetamide Group: : Finally, the ethyl acetamide is introduced via an amide coupling reaction using ethyl amine and acetic anhydride.

Industrial Production Methods

For industrial-scale production, the same synthetic route can be adapted with optimization for bulk reactants, controlled reaction parameters, and advanced purification techniques, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide undergoes various chemical reactions, including:

  • Oxidation: : Reacts with oxidizing agents like KMnO₄.

  • Reduction: : Can be reduced using hydrogenation over palladium.

  • Substitution: : Nucleophilic or electrophilic substitution depending on the functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Hydrogen gas with a palladium catalyst.

  • Substitution: : Halogenated solvents and appropriate catalysts.

Major Products

  • Oxidation: : Conversion to corresponding carboxylic acids.

  • Reduction: : Formation of reduced aromatic derivatives.

  • Substitution: : Variety of substituted derivatives depending on reactants.

Scientific Research Applications

N-ethyl-2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is widely used in:

  • Chemistry: : As a building block in organic synthesis and material sciences.

  • Biology: : Investigating its role in biochemical pathways.

  • Industry: : Utilized in the development of advanced materials and chemical reagents.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, including enzymes and receptors. Its oxadiazole ring enables it to bind efficiently, influencing various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Unique Aspects

Compared to other phenoxy acetamides and oxadiazole derivatives, N-ethyl-2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide stands out due to:

  • Structural Diversity: : Combination of functional groups offering multiple reactive sites.

  • Versatility in Reactions: : Broad range of chemical reactions it can undergo.

Similar Compounds

  • Phenoxyacetic Acid Derivatives: : Share the phenoxy group.

  • 1,2,4-Oxadiazole Derivatives: : Similarity in ring structure, differing in additional functional groups.

This compound's multifaceted nature ensures its relevance in several domains, making it a focal point of contemporary research and industrial applications.

Properties

IUPAC Name

N-ethyl-2-[2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-4-21-18(24)12-26-16-10-9-15(11-17(16)25-3)19-22-20(27-23-19)14-7-5-13(2)6-8-14/h5-11H,4,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWYWENKRVKZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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